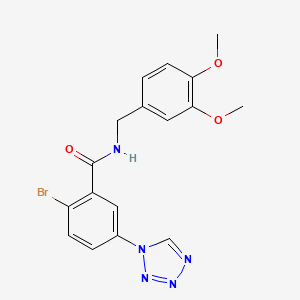![molecular formula C23H25N3O3S B11154611 N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11154611.png)
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and is often used in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates to form the quinoline core, followed by functionalization to introduce the aminosulfonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminosulfonyl)phenethyl]-4-chloro-3-nitrobenzamide: Similar structure with a chloro and nitro group.
N-(4-(aminosulfonyl)phenyl)aminocarbonyl-4-methylbenzenesulfonamide: Contains a benzenesulfonamide moiety.
Uniqueness
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is unique due to its specific quinoline core and the presence of both aminosulfonyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide |
InChI |
InChI=1S/C23H25N3O3S/c24-30(28,29)17-12-10-16(11-13-17)14-15-25-23(27)22-18-6-2-1-3-8-20(18)26-21-9-5-4-7-19(21)22/h4-5,7,9-13H,1-3,6,8,14-15H2,(H,25,27)(H2,24,28,29) |
InChI Key |
RCDGETSBEJBPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11154536.png)
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B11154537.png)
![ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154542.png)
![9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11154543.png)
![ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154544.png)
![ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154551.png)
![7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11154554.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11154556.png)
![ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154559.png)
![N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11154575.png)


![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11154615.png)

